molecular formula C12H22N2O2S B13082569 tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate

tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate

Cat. No.: B13082569
M. Wt: 258.38 g/mol
InChI Key: NHMOWLFHCDJJHH-UHFFFAOYSA-N
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Description

tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a pyridothiazine core and a tert-butyl carboxylate protecting group. This structure is characterized by a six-membered thiazine ring (containing sulfur and nitrogen) fused to a piperidine moiety. The tert-butyl group serves to protect the amine during synthetic processes, enhancing stability and solubility in organic solvents. Such compounds are pivotal intermediates in medicinal chemistry, particularly in the development of kinase inhibitors or GPCR-targeted therapeutics, where bicyclic scaffolds improve binding affinity and metabolic stability .

Properties

Molecular Formula

C12H22N2O2S

Molecular Weight

258.38 g/mol

IUPAC Name

tert-butyl 1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate

InChI

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-9-10(8-14)17-7-5-13-9/h9-10,13H,4-8H2,1-3H3

InChI Key

NHMOWLFHCDJJHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)SCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a thiazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate has been explored for its potential therapeutic effects. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

  • Case Study : Research indicates that derivatives of pyrido-thiazine compounds exhibit anti-inflammatory and analgesic properties. Studies have shown that modifications to the thiazine ring can enhance biological activity, suggesting that tert-butyl hexahydro derivatives could lead to novel pharmaceuticals.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it valuable in synthetic organic chemistry.

  • Data Table: Synthesis Pathways
Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionVarious pyrido-thiazine derivatives
CyclizationHeat or acid catalysisNovel heterocyclic compounds

Materials Science

The unique structural features of this compound allow for its incorporation into polymer matrices and composites.

  • Application Example : Researchers have investigated its use in creating polymer blends that exhibit improved thermal stability and mechanical properties. The compound's presence can enhance the performance characteristics of the resulting materials.

Mechanism of Action

The mechanism of action of tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

The target compound’s closest structural analogues involve substitutions in the heterocyclic core (e.g., oxygen-for-sulfur replacements) or variations in substituents. Key examples include:

trans-tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate (CAS 1251021-54-1):

  • Differs by replacing the thiazine sulfur with oxygen, forming an oxazine ring.
  • Molecular formula: C₁₂H₂₂N₂O₃ (MW: 242.32 g/mol) vs. the thiazine variant (C₁₂H₂₂N₂O₂S , MW: ~258.34 g/mol).
  • The oxazine’s lower molecular weight and higher electronegativity influence solubility and hydrogen-bonding capacity compared to the thiazine derivative .

tert-Butyl (exo)-3-(((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (11): Incorporates a pyrimido-oxazin ring and a fluorophenyl-cyano substituent. Synthesis yield: 45%, characterized by ¹H-NMR and HRMS-TOF .

tert-Butyl 4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)piperidine-1-carboxylate (12): Features a piperidine-carboxylate linkage, achieving a higher yield (76%) due to reduced steric hindrance .

Physicochemical and Pharmacological Properties

  • Bioactivity: Fluorophenyl and cyano substituents (e.g., in compounds 11–15) improve target binding via halogen bonds and π-stacking, suggesting the thiazine variant could be tailored for similar interactions .

Data Tables

Table 2: Key Property Differences: Thiazine vs. Oxazine

Property Thiazine Analogue Oxazine Analogue
Heteroatom S O
Molecular Weight ~258.34 242.32
LogP (Predicted) 1.8–2.2 1.2–1.6
Hydrogen-Bond Acceptor 2 (O) 3 (O)
Synthetic Yield Trend Lower (e.g., 45–58% ) Higher (e.g., 76% )

Biological Activity

tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate (CAS No. 1422343-86-9) is a nitrogen and sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

  • Molecular Formula : C12H22N2O2S
  • Molecular Weight : 258.38 g/mol
  • Purity : ≥ 98%

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated promising efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Neuroprotective Effects

Research has shown that certain thiazine derivatives possess neuroprotective effects. These compounds can mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases . The specific pathways involved include the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.

Antimicrobial Properties

There is emerging evidence that thiazine derivatives exhibit antimicrobial activity against a range of pathogens. Studies have reported that these compounds can disrupt bacterial cell membranes and inhibit their growth . This property is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

StudyObjectiveFindings
Study 1 Evaluating anticancer effectsDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study 2 Neuroprotective potentialShowed reduction in neuronal cell death in models of oxidative stress; increased levels of antioxidant enzymes were noted.
Study 3 Antimicrobial efficacyExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.

The biological activities of this compound are attributed to several mechanisms:

  • Cell Cycle Arrest : Induces cell cycle arrest at the G0/G1 phase in cancer cells.
  • Apoptosis Induction : Activates caspases leading to programmed cell death.
  • Inflammatory Pathway Modulation : Inhibits NF-kB signaling pathway reducing inflammation.
  • Antioxidant Activity : Enhances cellular antioxidant defenses by upregulating the expression of genes involved in detoxification processes.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate to improve yield and purity?

Methodological Answer:

  • Use sodium hydride (NaH) in DMF for deprotonation and tert-butoxycarbonyl (Boc) protection, as demonstrated in analogous heterocyclic systems .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative TLC to isolate high-purity fractions .
  • Monitor reaction progress using thin-layer chromatography (TLC) and characterize products with 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} for structural validation .

Q. What analytical techniques are critical for validating the structure of this compound and its intermediates?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns, while NMR spectroscopy (e.g., 1H^1 \text{H}, 13C^{13} \text{C}, DEPT-135) resolves stereochemistry and functional groups .
  • For hygroscopic intermediates, use inert-atmosphere techniques (e.g., glovebox) and anhydrous solvents to prevent decomposition during analysis .

Q. How can researchers mitigate side reactions during Boc-protection steps in the synthesis of this compound?

Methodological Answer:

  • Control reaction temperature (e.g., 0°C to room temperature) to minimize over-alkylation or ring-opening side reactions .
  • Use stoichiometric amounts of Boc anhydride and catalytic 4-dimethylaminopyridine (DMAP) to enhance regioselectivity .

Advanced Research Questions

Q. How can computational modeling guide the design of reaction conditions for this compound derivatives?

Methodological Answer:

  • Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways for derivatives .
  • Combine computational reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error cycles .

Q. What strategies resolve discrepancies in spectroscopic data for structurally similar derivatives?

Methodological Answer:

  • Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to distinguish between regioisomers and confirm bond connectivity .
  • Cross-validate data with X-ray crystallography or computational NMR shift predictions to address ambiguous assignments .

Q. How can multi-factorial experimental design improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Apply orthogonal arrays (e.g., Taguchi methods) to test variables like solvent polarity, catalyst loading, and temperature systematically .
  • Use response surface methodology (RSM) to model interactions between factors and identify optimal conditions for large-scale production .

Q. What are effective approaches to functionalize the pyrido-thiazine core while preserving Boc-protection?

Methodological Answer:

  • Introduce substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at inert positions identified through computational docking studies .
  • Protect reactive sites with temporary groups (e.g., silyl ethers) during derivatization to prevent undesired side reactions .

Methodological & Data Analysis Questions

Q. How should researchers handle hygroscopic or air-sensitive intermediates during synthesis?

Methodological Answer:

  • Store intermediates under nitrogen or argon and use Schlenk-line techniques for transfers .
  • Pre-dry glassware and solvents (e.g., molecular sieves for DMF) to minimize moisture ingress .

Q. What statistical methods are suitable for analyzing variability in reaction yields across batches?

Methodological Answer:

  • Perform ANOVA to identify significant variables (e.g., catalyst source, reaction time) contributing to yield fluctuations .
  • Apply regression analysis to model nonlinear relationships between parameters and optimize robustness .

Q. How can researchers validate synthetic routes for novel derivatives using existing literature protocols?

Methodological Answer:

  • Cross-reference analogous syntheses (e.g., tert-butyl-protected spirocyclic systems) to identify transferable steps and potential pitfalls .
  • Replicate key steps (e.g., cyclization, Boc deprotection) under controlled conditions to confirm reproducibility before scaling .

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